molecular formula C7H9N3O2 B12817737 N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acrylamide

N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acrylamide

Cat. No.: B12817737
M. Wt: 167.17 g/mol
InChI Key: KKDCCFYRSXQPAK-NSCUHMNNSA-N
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Description

N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acrylamide is a heterocyclic compound that belongs to the class of imidazoles It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acrylamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of N-methylimidazole with an acrylamide derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the imidazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acrylic acid, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The imidazole ring plays a crucial role in these interactions, often forming hydrogen bonds and coordinating with metal ions in the active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Disubstituted 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbonitriles
  • (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives

Uniqueness

N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acrylamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(E)-N-methyl-3-(2-oxo-1,3-dihydroimidazol-4-yl)prop-2-enamide

InChI

InChI=1S/C7H9N3O2/c1-8-6(11)3-2-5-4-9-7(12)10-5/h2-4H,1H3,(H,8,11)(H2,9,10,12)/b3-2+

InChI Key

KKDCCFYRSXQPAK-NSCUHMNNSA-N

Isomeric SMILES

CNC(=O)/C=C/C1=CNC(=O)N1

Canonical SMILES

CNC(=O)C=CC1=CNC(=O)N1

Origin of Product

United States

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